REACTION_CXSMILES
|
[CH3:1][C:2]([N:5]1[CH:9]=[C:8]([C:10]2[CH:19]=[C:18]3[C:13]([CH:14]=[CH:15][CH:16]=[N:17]3)=[C:12]([NH:20][CH2:21][C@:22]3([F:35])[CH2:27][CH2:26][CH2:25][N:24](C(OC(C)(C)C)=O)[CH2:23]3)[N:11]=2)[CH:7]=[N:6]1)([CH3:4])[CH3:3].FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:4][C:2]([N:5]1[CH:9]=[C:8]([C:10]2[N:11]=[C:12]([NH:20][CH2:21][C@:22]3([F:35])[CH2:27][CH2:26][CH2:25][NH:24][CH2:23]3)[C:13]3[CH:14]=[CH:15][CH:16]=[N:17][C:18]=3[CH:19]=2)[CH:7]=[N:6]1)([CH3:1])[CH3:3]
|
Name
|
1,1-Dimethylethyl (3R)-3-[({7-[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]-1,6-naphthyridin-5-yl}amino)methyl]-3-fluoro-1-piperidinecarboxylate
|
Quantity
|
1.586 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)N1N=CC(=C1)C1=NC(=C2C=CC=NC2=C1)NC[C@]1(CN(CCC1)C(=O)OC(C)(C)C)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.06 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 20 min at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
WASH
|
Details
|
The compound was eluted with 2M methanolic ammonia
|
Type
|
CUSTOM
|
Details
|
The solvent from the ammonia fractions was evaporated
|
Type
|
WAIT
|
Details
|
was kept under high vacuum for 2 h
|
Duration
|
2 h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)N1N=CC(=C1)C=1N=C(C=2C=CC=NC2C1)NC[C@]1(CNCCC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.171 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |